REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.N1C=CC=CC=1.Cl[C:19](OCC)=[O:20]>C(#N)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]2[C:6](=[O:7])[NH:8][C:19](=[O:20])[O:11][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
1133 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1091 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
1782 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)N)C=C1)O
|
Name
|
|
Quantity
|
4700 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 22 L, five neck, round bottom flask was equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser, addition funnel
|
Type
|
CUSTOM
|
Details
|
The reactor was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The resulting reaction slurry
|
Type
|
TEMPERATURE
|
Details
|
was cooled to less than 10° C. with an ice bath
|
Type
|
ADDITION
|
Details
|
charged slowly to the stirred reaction mixture such that the temperature of the reaction mixture
|
Type
|
ADDITION
|
Details
|
did not exceed 15° C. during the addition
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
held at that temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Approximately half of the solvent was removed by atmospheric distillation
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled first to ambient temperature
|
Type
|
CUSTOM
|
Details
|
to <10° C.
|
Type
|
WAIT
|
Details
|
The reaction mixture was held between 10 and 15° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
held at that temperature for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled first to ambient temperature
|
Type
|
CUSTOM
|
Details
|
to <10° C.
|
Type
|
ADDITION
|
Details
|
Water (1600 mL) was added slowly via an addition funnel
|
Type
|
WAIT
|
Details
|
the resulting slurry held at <10° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by vacuum filtration through a large sintered glass funnel
|
Type
|
FILTRATION
|
Details
|
The product filter cake
|
Type
|
WASH
|
Details
|
was washed with deionized water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. for 18 hours
|
Duration
|
18 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(NC(O2)=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1914 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |